Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a keto group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with different substituents, leading to variations in biological activity.
2-thio-containing pyrimidines: Possess a sulfur atom in place of the oxygen atom, resulting in different chemical reactivity and biological properties.
Uniqueness
Ethyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
CAS No. |
6339-81-7 |
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Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl 2-amino-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-5(11)10-7(8)9-4/h3H,2H2,1H3,(H3,8,9,10,11) |
InChI Key |
LIUOLFOJUPDQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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